molecular formula C17H20N2O2 B1384918 N-(3-Aminophenyl)-2-isobutoxybenzamide CAS No. 1020722-51-3

N-(3-Aminophenyl)-2-isobutoxybenzamide

Cat. No.: B1384918
CAS No.: 1020722-51-3
M. Wt: 284.35 g/mol
InChI Key: RAVAATIGISSVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminophenyl)-2-isobutoxybenzamide is an organic compound that features a benzamide core with an aminophenyl and an isobutoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-isobutoxybenzamide typically involves the reaction of 3-aminophenylamine with 2-isobutoxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-isobutoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the benzamide core.

    Substitution: Halogenated or sulfonated derivatives depending on the substituent used.

Scientific Research Applications

N-(3-Aminophenyl)-2-isobutoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-isobutoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the context of medicinal applications, it may exert its effects by interfering with cellular signaling pathways, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminophenyl)-2-isobutoxybenzamide
  • N-(4-Aminophenyl)-2-isobutoxybenzamide
  • N-(3-Aminophenyl)-2-methoxybenzamide

Uniqueness

N-(3-Aminophenyl)-2-isobutoxybenzamide is unique due to the specific positioning of the aminophenyl and isobutoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research domains.

Properties

IUPAC Name

N-(3-aminophenyl)-2-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(2)11-21-16-9-4-3-8-15(16)17(20)19-14-7-5-6-13(18)10-14/h3-10,12H,11,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVAATIGISSVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Aminophenyl)-2-isobutoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-Aminophenyl)-2-isobutoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-Aminophenyl)-2-isobutoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-Aminophenyl)-2-isobutoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-Aminophenyl)-2-isobutoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-Aminophenyl)-2-isobutoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.